1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE
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Overview
Description
1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with 1-methylpiperazine under specific conditions to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: Another piperazine derivative with similar structural features.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: A compound with a similar piperazine moiety.
Uniqueness
1-METHYL-4-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both nitro and piperazine groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-17-5-9-19(10-6-17)14-3-4-15(21(22)23)16(13-14)20-11-7-18(2)8-12-20/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSIEQDYKERSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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